Daunorubicin hydrochloride

Overview

Description

Daunorubicin hydrochloride is the hydrochloride salt of an anthracycline cytotoxic antibiotic produced by a strain of Streptomyces coeruleorubidus . It is provided as a deep red sterile liquid in vials for intravenous administration only . It has antimitotic and cytotoxic activity through a number of proposed mechanisms of action .

Synthesis Analysis

Modification of daunorubicin on its NH2 moiety is a well-established synthetic approach to obtain novel derivatives of this compound . Moreover, the daunosamine moiety of this antibiotic is considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations . Upon addition of 3 equiv of hydrochloric acid in 130 μL of deuterium oxide, hydrolysis to daunorubicin-HCl was complete .

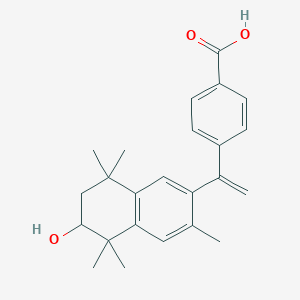

Molecular Structure Analysis

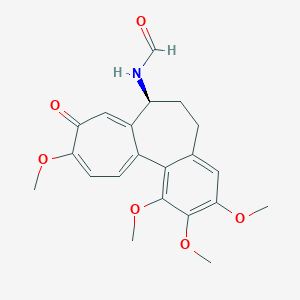

This compound has a molecular formula of C27H30ClNO10 . Its average mass is 563.981 Da and its monoisotopic mass is 563.155823 Da .

Chemical Reactions Analysis

Daunorubicin forms a stable complex with DNA and interferes with the nucleic acid synthesis . It is a cell-cycle nonspecific agent, but its cytotoxic effects are mostly marked in the S-phase .

Physical And Chemical Properties Analysis

This compound is a hygroscopic crystalline powder . The pH of a 5 mg/mL aqueous solution is 4 to 5 .

Scientific Research Applications

1. Localized Tumor Therapy

Daunorubicin hydrochloride has been explored for localized tumor therapy. A study by He Lian & Zhaoxu Meng (2017) discusses the fabrication of this compound-loaded poly (ε-caprolactone) fibrous membranes by melt electrospinning, showing potential for local administration in oncology.

2. Oral Bioavailability Enhancement

Enhancing daunorubicin's oral bioavailability has been a significant research area. A study by N. Ahmad et al. (2019) developed chitosan-coated polymeric nanoparticles to improve oral bioavailability, offering an alternative to intravenous therapy.

3. Smart Drug Delivery Systems

The development of "smart" drug delivery systems for daunorubicin has been explored to enhance its chemotherapeutic efficiency. Haijun Zhang et al. (2011) studied a pH-responsive system using titanium dioxide nanoparticles, which showed a remarkable improvement in anticancer activity.

4. Fluorescent Sensing for Detection

The application of daunorubicin in fluorescent sensing has been investigated. Jiaying Zeng et al. (2021) reported on an 808 nm-excited upconversion fluorescent sensor for daunorubicin detection, demonstrating potential for in vivo imaging.

5. Interaction with Model Membranes

Research by A. Alves et al. (2017) focused on daunorubicin's interaction with mimetic membrane models, providing insights into its biological activity related to membrane structure and lipid composition.

6. Targeted Delivery to Cancer Cells

The targeted delivery of daunorubicin to specific cancer cells has been a key research focus. S. M. Taghdisi et al. (2016) designed a polyvalent aptamers-modified gold nanoparticles system for efficient delivery to leukemia cells.

Mechanism of Action

Target of Action

Daunorubicin hydrochloride primarily targets DNA and topoisomerase II . DNA is the genetic material of cells, carrying the instructions for the development, functioning, growth, and reproduction of cells. Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, playing a crucial role in DNA replication and transcription .

Mode of Action

This compound interacts with DNA by intercalation between base pairs . This process involves the insertion of daunorubicin molecules between the base pairs of the DNA helix, causing distortion of the DNA structure. Additionally, daunorubicin inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes . This results in the inhibition of DNA and RNA synthesis, thereby preventing the replication of cancer cells .

Biochemical Pathways

The intercalation of daunorubicin into DNA and its inhibition of topoisomerase II disrupts several biochemical pathways. This leads to the inhibition of DNA replication and RNA transcription , which are crucial for cell growth and division . The disruption of these pathways results in the induction of apoptosis , or programmed cell death .

Pharmacokinetics

This compound is metabolized in the liver and excreted through the bile duct and urinary system . Its elimination half-life is approximately 26.7 hours . The pharmacokinetics of daunorubicin can be influenced by genetic polymorphisms of genes involved in its transport and metabolism . These factors can contribute to the variability in treatment outcomes among patients.

Result of Action

The primary result of daunorubicin’s action is the induction of apoptosis in cancer cells . By inhibiting DNA and RNA synthesis, daunorubicin prevents the replication of cancer cells, leading to cell death. This slows or stops the growth of cancer cells in the body .

Action Environment

The action, efficacy, and stability of daunorubicin can be influenced by various environmental factors. These include the presence of other chemotherapy drugs (such as cytarabine), the type of tumor, and the degree of response . Additionally, the drug’s action can be affected by the patient’s genetic makeup, which can influence the drug’s metabolism and transport .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Daunorubicin hydrochloride interacts with DNA by intercalation and inhibition of macromolecular biosynthesis . This inhibits the progression of the enzyme topoisomerase II, which relaxes supercoils in DNA . Without the action of topoisomerase II, these DNA supercoils interfere in the transcription of DNA . Daunorubicin also interacts with deoxyribonucleic acid (DNA), thereby inhibiting DNA replication and repair as well as ribonucleic acid (RNA) and protein synthesis .

Cellular Effects

This compound slows or stops the growth of cancer cells in the body . It interferes with DNA and RNA synthesis, inducing cardiac toxicity and may be mutagenic and carcinogenic . Daunorubicin may cause certain severe blood and bone marrow disorders (low red blood cells/white blood cells/platelets). This can affect your body’s ability to stop bleeding or fight infection .

Molecular Mechanism

This compound works by blocking the function of topoisomerase II . It inhibits DNA synthesis by binding to nucleic acids and preventing them from assembling into the DNA double helix structure . Because DNA is essential for cells to function, daunorubicin slows or stops the growth of cancer cells in your body .

Temporal Effects in Laboratory Settings

Protection of the injection from light is recommended as photoinactivation of this compound exposed to radiation of 366 nm and fluorescent light has been reported . Significant losses due to light exposure for a sufficient time may occur at concentrations below 100 mcg/mL .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The drug is extensively used in chemotherapy for diverse types of cancer . Over the years, evidence has suggested that the mechanisms by which daunorubicin causes cytotoxic effects are also associated with interactions at the membrane level .

Metabolic Pathways

This compound is extensively metabolized in the liver and other tissues, mainly by cytoplasmic aldo-keto reductases, producing daunorubicinol, the major metabolite which has antineoplastic activity . It is eliminated hepatically with 40% of daunorubicin excreted in the bile while 25% is excreted in an active form by urinary excretion .

Transport and Distribution

This compound is rapidly and widely distributed in tissues, with highest levels in the spleen, kidneys, liver, lungs, and heart . The drug binds to many cellular components, particularly nucleic acids . There is no evidence that daunorubicin crosses the blood-brain barrier, but the drug apparently crosses the placenta .

Subcellular Localization

This compound shows a broad distribution across the bilayer thickness of the cell membrane, with a preferential location in the phospholipid tails . The drug permeates all types of membranes to different degrees, interacts with phospholipids through electrostatic and hydrophobic bonds, and causes alterations in the biophysical properties of the bilayers, namely in membrane fluidity .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Daunorubicin hydrochloride involves several steps of chemical reactions starting from a precursor molecule.", "Starting Materials": [ "4-acetyl-2-deoxy-D-glucose", "L-rhamnose monohydrate", "sodium borohydride", "acetic acid", "hydrochloric acid", "methanol", "chloroform", "sodium hydroxide", "water" ], "Reaction": [ "The first step involves the condensation of 4-acetyl-2-deoxy-D-glucose with L-rhamnose monohydrate in the presence of acetic acid to form a precursor molecule.", "The precursor molecule is then reduced using sodium borohydride in methanol to obtain the aglycone.", "Next, the aglycone is treated with hydrochloric acid in methanol to form the hydrochloride salt of daunorubicin.", "The daunorubicin hydrochloride is then extracted using chloroform.", "Finally, the daunorubicin hydrochloride is purified using a series of treatments with sodium hydroxide and water." ] } | |

CAS RN |

23541-50-6 |

Molecular Formula |

C27H29NO10.HCl C27H30ClNO10 |

Molecular Weight |

564.0 g/mol |

IUPAC Name |

(9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16?,17?,22?,27-;/m0./s1 |

InChI Key |

GUGHGUXZJWAIAS-KNRITFDJSA-N |

Isomeric SMILES |

CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |

Appearance |

Red to Dark Red Solid |

melting_point |

370 to 374 °F (decomposes) (NTP, 1992) |

Other CAS RN |

67463-64-3 72402-72-3 70629-85-5 76793-43-6 63950-07-2 23541-50-6 |

physical_description |

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug. |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Purity |

> 95% |

quantity |

Milligrams-Grams |

solubility |

Soluble (NTP, 1992) |

synonyms |

(8S,10S)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrochloride; (8S-cis)-Daunomycin Hydrochloride; 13-Dihydrocarminomycin; Cerubidine; Daunoblastin; Daunomycin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)

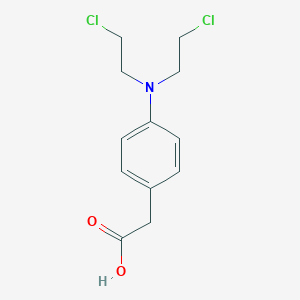

![(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid](/img/structure/B193288.png)